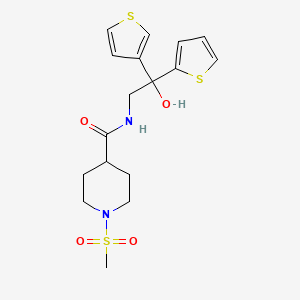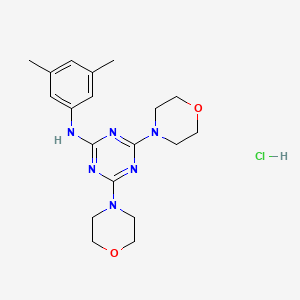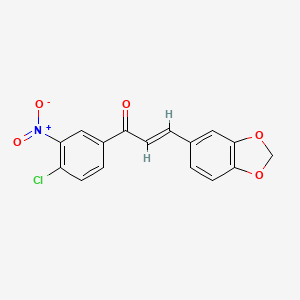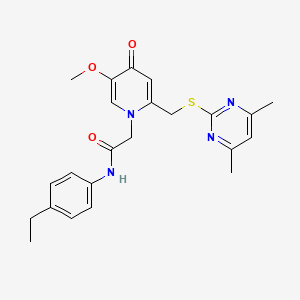![molecular formula C14H13BrN2O B2904455 2-bromo-3,4-dimethyl-6-[(E)-phenyldiazenyl]phenol CAS No. 905810-03-9](/img/structure/B2904455.png)
2-bromo-3,4-dimethyl-6-[(E)-phenyldiazenyl]phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-bromo-3,4-dimethyl-6-[(E)-phenyldiazenyl]phenol is an aromatic compound characterized by the presence of a bromine atom, two methyl groups, and a phenyldiazenyl group attached to a phenol ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-3,4-dimethyl-6-[(E)-phenyldiazenyl]phenol typically involves the following steps:
Methylation: The addition of methyl groups to the phenol ring can be carried out using methyl iodide (CH3I) and a strong base like potassium carbonate (K2CO3).
Diazotization and Coupling: The formation of the phenyldiazenyl group involves diazotization of aniline (C6H5NH2) with sodium nitrite (NaNO2) in acidic conditions, followed by coupling with the brominated and methylated phenol.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and methylation processes, followed by diazotization and coupling reactions under controlled conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
2-bromo-3,4-dimethyl-6-[(E)-phenyldiazenyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents such as potassium permanganate (KMnO4).
Reduction: The phenyldiazenyl group can be reduced to form aniline derivatives using reducing agents like sodium borohydride (NaBH4).
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2R) in polar solvents.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Aniline derivatives.
Substitution: Various substituted phenols and anilines.
科学研究应用
2-bromo-3,4-dimethyl-6-[(E)-phenyldiazenyl]phenol has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential pharmacological properties and as a building block for drug development.
Material Science: Utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: Studied for its interactions with biological molecules and potential as a biochemical probe.
作用机制
The mechanism of action of 2-bromo-3,4-dimethyl-6-[(E)-phenyldiazenyl]phenol involves its interaction with molecular targets such as enzymes and receptors. The phenyldiazenyl group can participate in electron transfer reactions, while the bromine atom and methyl groups can influence the compound’s binding affinity and specificity. The phenol group can form hydrogen bonds with target molecules, contributing to the compound’s overall activity.
相似化合物的比较
Similar Compounds
2-bromo-4,6-dimethylphenol: Lacks the phenyldiazenyl group, resulting in different chemical and biological properties.
3,4-dimethylphenol: Lacks both the bromine atom and the phenyldiazenyl group, leading to distinct reactivity and applications.
2-bromo-3,4-dimethylphenol: Similar structure but without the phenyldiazenyl group, affecting its overall properties.
属性
IUPAC Name |
2-bromo-3,4-dimethyl-6-phenyldiazenylphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O/c1-9-8-12(14(18)13(15)10(9)2)17-16-11-6-4-3-5-7-11/h3-8,18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOSREBFVMBEUMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)Br)O)N=NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2,5-difluoro-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzenesulfonamide](/img/structure/B2904373.png)
![(E)-N-[4-Methylsulfanyl-1-oxo-1-[3-(trifluoromethyl)piperidin-1-yl]butan-2-yl]-2-phenylethenesulfonamide](/img/structure/B2904375.png)
![(E)-2-((furan-2-ylmethyl)amino)-3-(((4-methoxyphenyl)imino)methyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2904377.png)
![2-(2H-1,3-benzodioxol-5-yl)-5-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2904378.png)
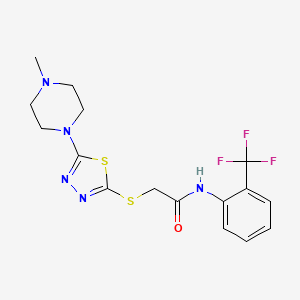
![N-(2,6-dimethylphenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2904382.png)


![3-(4-methoxyphenyl)-9-(2,2,6,6-tetramethylpiperidin-4-yl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2904386.png)
![8-(5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2904389.png)
